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Compound of Interest

Compound Name: Saxagliptin (Standard)

Cat. No.: B000632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of
saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its major active metabolite, 5-
hydroxy saxagliptin. The information presented herein is intended to serve as a detailed
resource for professionals in the fields of pharmaceutical research and drug development.

Introduction

Saxagliptin is an oral hypoglycemic agent used for the management of type 2 diabetes mellitus.
[1] Its therapeutic effect is mediated through the inhibition of the DPP-4 enzyme, which in turn
increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and
glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-
dependent insulin secretion and suppressed glucagon secretion, ultimately resulting in
improved glycemic control.[1] Understanding the pharmacokinetic properties of saxagliptin and
its active metabolite is crucial for optimizing its clinical use and for the development of new
therapeutic strategies.

Pharmacokinetic Properties

The pharmacokinetic profile of saxagliptin and 5-hydroxy saxagliptin has been extensively
studied in healthy subjects and in patients with type 2 diabetes. The key parameters are
summarized in the tables below.
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Absorption

Saxagliptin is rapidly absorbed following oral administration.[2]

Table 1: Absorption Characteristics of Saxagliptin

Parameter Value Reference(s)

Bioavailability ~67% [2]

Time to Peak Plasma
Concentration (Tmax) - 2 hours [1]

Saxagliptin

Time to Peak Plasma
Concentration (Tmax) - 5- 4 hours [1]

hydroxy saxagliptin

No clinically meaningful effect
Effect of Food ] [3]
on absorption.

Distribution

Saxagliptin and its active metabolite are well-distributed in the body.

Table 2: Distribution Characteristics of Saxagliptin and 5-hydroxy saxagliptin

Parameter Value Reference(s)

Plasma Protein Binding Negligible [1][2]

Volume of Distribution (Vd) -

) 2.7 L/ikg [4]
Predicted for humans

Metabolism

The metabolism of saxagliptin is primarily mediated by the cytochrome P450 system.

Table 3: Metabolism of Saxagliptin
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Parameter

Description Reference(s)

Primary Metabolic Pathway

Hepatic metabolism via
CYP3A4 and CYP3A5 to form
the active metabolite, 5-

[2]13]15]

hydroxy saxagliptin.

Potency of 5-hydroxy

saxagliptin

Approximately 50% of the
potency of the parent [1][6]

compound.

Other Metabolic Pathways

Minor pathways include
hydroxylation at other 5]

positions, glucuronide, or

sulfate conjugation.

Excretion

Saxagliptin and its metabolites are eliminated through both renal and fecal routes.

Table 4: Excretion of Saxagliptin and its Metabolites
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Parameter Value Reference(s)

Elimination Half-life (t¥%) -

o 2.5 hours [1][2]
Saxagliptin
Elimination Half-life (t%2) - 5-
o 3.1 hours [1]
hydroxy saxagliptin
Total Urinary Excretion (% of
75% [1][6]
dose)
- Unchanged Saxagliptin in
) 24% of the total dose [1][6]
Urine
- 5-hydroxy saxagliptin in Urine  36% of the total dose [1][6]
Total Fecal Excretion (% of
22% [1](6]
dose)
Renal Clearance of Saxagliptin =~ ~230 mL/min [6]

Pharmacokinetics in Special Populations
Renal Impairment

Exposure to saxagliptin and its active metabolite is increased in patients with renal impairment.

Table 5: Impact of Renal Impairment on Saxagliptin and 5-hydroxy saxagliptin AUC

. Change in 5-
Degree of Renal Change in
. L. hydroxy Reference(s)
Impairment Saxagliptin AUC O
saxagliptin AUC

Mild 1.2-fold increase 1.7-fold increase [1]

Moderate 2.1-fold increase 4.5-fold increase [1]

Severe 2.1-fold increase 4.5-fold increase [1]

Dosage adjustment is recommended for patients with moderate to severe renal impairment.[3]
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Hepatic Impairment

Hepatic impairment has a less pronounced effect on the pharmacokinetics of saxagliptin.

Table 6: Impact of Hepatic Impairment on Saxagliptin and 5-hydroxy saxagliptin Exposure

. . Change in Change in
Degree of Change in Change in
. L L 5-hydroxy 5-hydroxy Reference(s
Hepatic Saxagliptin  Saxagliptin L o
. saxagliptin saxagliptin )
Impairment  Cmax AUC
Cmax AUC
Mild to ) <77% <59% <33%
<8% increase ) ) [2]
Severe increase increase increase

No dosage adjustment is typically required for patients with hepatic impairment.[2]

Drug-Drug Interactions

Co-administration of saxagliptin with strong inhibitors or inducers of CYP3A4/5 can alter its

plasma concentrations.

Table 7: Effect of Co-administered Drugs on Saxagliptin Pharmacokinetics

Co- Effect on Effect on .
o o o Recommendati

administered Saxagliptin Saxagliptin Reference(s)
on

Drug Cmax AUC

Ketoconazole o o
Limit saxagliptin

(strong ) )

62% increase 145% increase dose to 2.5 mg [2][7]

CYP3A4/5 _

o daily.

inhibitor)

) o No dosage

Rifampicin )
adjustment

(strong .

53% decrease 76% decrease required, but [7]

CYP3A4/5 _ ,

_ monitor glycemic

inducer)

control.
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Experimental Protocols
In Vivo Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetic profile of saxagliptin and 5-hydroxy
saxagliptin.

Study Design: An open-label, single-center, single-dose study.

Subjects: Healthy adult male and female subjects, aged 18-45 years, with a body mass index
(BMI) between 18 and 30 kg/m 2. Subjects undergo a comprehensive medical screening to
ensure good health.

Procedure:

e Informed Consent: All subjects provide written informed consent before any study-related
procedures.

o Fasting: Subjects fast overnight for at least 10 hours before drug administration.
e Dosing: A single oral dose of 5 mg saxagliptin is administered with 240 mL of water.

e Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes
containing an appropriate anticoagulant at the following time points: pre-dose (0 hours), and
05,1,15,2,3,4,6,8, 12, 16, 24, 36, and 48 hours post-dose.

e Plasma Processing: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to
separate plasma. Plasma samples are stored at -80°C until analysis.

o Bioanalysis: Plasma concentrations of saxagliptin and 5-hydroxy saxagliptin are determined
using a validated UPLC-MS/MS method.

o Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t', etc.) are
calculated from the plasma concentration-time data using non-compartmental analysis.

Bioanalytical Method: UPLC-MS/MS for Quantification in
Human Plasma
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Objective: To quantify the concentrations of saxagliptin and 5-hydroxy saxagliptin in human
plasma.

Methodology:
o Sample Preparation (Solid-Phase Extraction):
o Thaw plasma samples at room temperature.
o To 200 pL of plasma, add an internal standard (e.g., a deuterated analog of saxagliptin).
o Pre-treat the sample with an acid (e.g., formic acid).
o Load the sample onto a mixed-mode solid-phase extraction (SPE) cartridge.
o Wash the cartridge with an appropriate solvent to remove interferences.
o Elute the analytes with a suitable elution solvent.
o Evaporate the eluate to dryness under a stream of nitrogen.
o Reconstitute the residue in the mobile phase for injection.
o Chromatographic Conditions:

o UPLC System: A high-performance liquid chromatography system capable of ultra-high
pressures.

o Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 pm).

o Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic
solvent (e.g., acetonitrile).

o Flow Rate: 0.4 mL/min.
o Injection Volume: 5 pL.

e Mass Spectrometric Conditions:
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o Mass Spectrometer: A triple quadrupole mass spectrometer.
o lonization Mode: Electrospray ionization (ESI) in positive mode.

o Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion
transitions for saxagliptin, 5-hydroxy saxagliptin, and the internal standard.

o Method Validation: The method is validated for linearity, accuracy, precision, selectivity,
recovery, and stability according to regulatory guidelines.
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Caption: Mechanism of action of saxagliptin.

Experimental Workflow: In Vivo Pharmacokinetic Study
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Caption: Workflow for a clinical pharmacokinetic study.
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Logical Relationship: Metabolism of Saxagliptin
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Caption: Metabolic pathway of saxagliptin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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